

# Physical and chemical properties of 4-Chloro-2,6-diphenylpyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2,6-diphenylpyrimidine

Cat. No.: B189500

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## An In-depth Technical Guide to 4-Chloro-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and synthetic properties of **4-Chloro-2,6-diphenylpyrimidine**. It is intended to serve as a foundational resource for researchers utilizing this compound as a key intermediate in the fields of medicinal chemistry and materials science.

## Core Properties and Identifiers

**4-Chloro-2,6-diphenylpyrimidine** is a solid, aromatic heterocyclic compound. Its structure, featuring a pyrimidine core with two phenyl substituents and a reactive chlorine atom, makes it a valuable building block in organic synthesis. The chloro-group at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for molecular elaboration.

Table 1: Chemical Identifiers and Computed Properties

Identifier/Property	Value
CAS Number	<b>29509-91-9</b> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>16</sub> H <sub>11</sub> ClN <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	266.72 g/mol <a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	4-chloro-2,6-diphenylpyrimidine
Synonyms	2,6-Diphenyl-4-chloropyrimidine, 4-CDPP <a href="#">[1]</a>
SMILES	C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl <a href="#">[1]</a> <a href="#">[3]</a>
InChI Key	MJDDVTZXYXHTRY-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA)	25.78 Å <sup>2</sup> <a href="#">[1]</a> <a href="#">[3]</a>

| LogP (Computed) | 4.464[\[1\]](#)[\[3\]](#) |

Table 2: Physical Properties

Property	Value	Source
Appearance	<b>White to off-white powder or crystalline solid</b>	-
Melting Point	104-108 °C	<a href="#">[4]</a>
Boiling Point (Predicted)	339.2 ± 35.0 °C	<a href="#">[4]</a>
Density (Predicted)	1.221 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[4]</a>

| Storage Conditions | Room temperature, store in a dry, sealed environment away from moisture.[\[1\]](#)[\[2\]](#) | - |

## Synthesis and Characterization

The synthesis of **4-Chloro-2,6-diphenylpyrimidine** is most effectively achieved through a palladium-catalyzed cross-coupling reaction.

This protocol details a Suzuki coupling reaction for the synthesis of **4-Chloro-2,6-diphenylpyrimidine**.<sup>[1]</sup>

#### Materials:

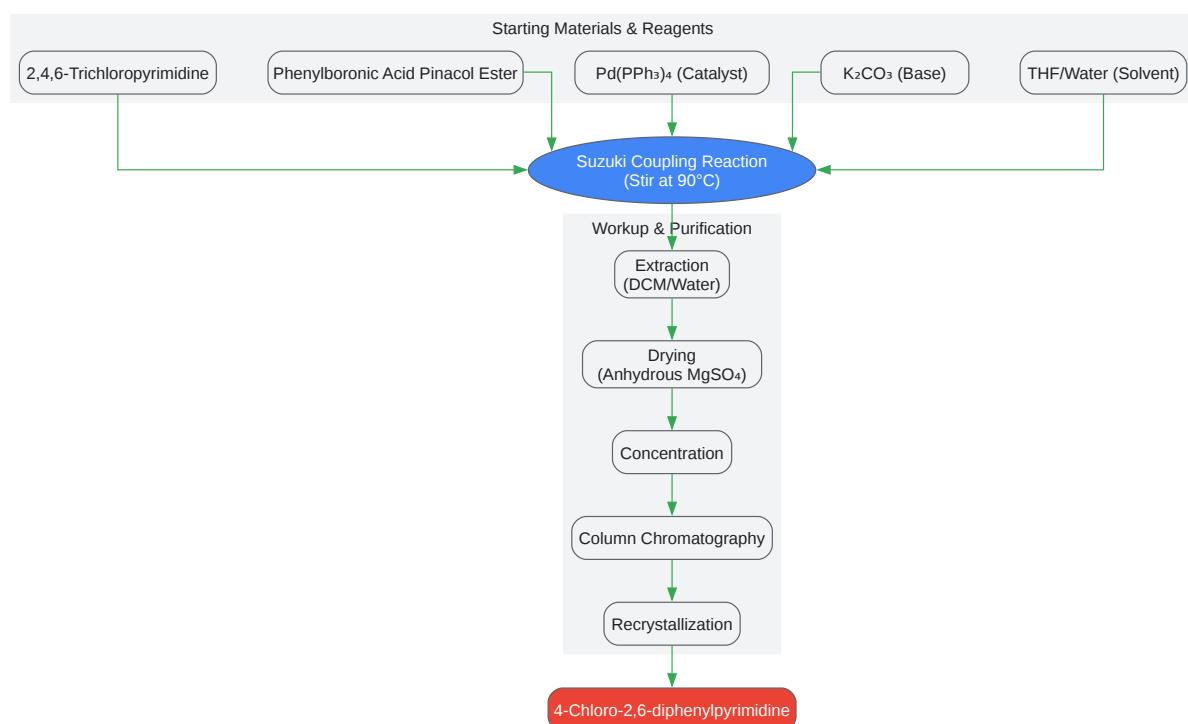
- 2,4,6-trichloropyrimidine (10 g, 54.5 mmol)
- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (22.3 g, 109 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (3.8 g, 3.27 mmol)
- Potassium carbonate (45.2 g)
- Tetrahydrofuran (THF) (240 mL)
- Water (120 mL)
- Dichloromethane
- Anhydrous magnesium sulfate

#### Procedure:

- Combine 2,4,6-trichloropyrimidine, (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate in a mixed solvent of THF and water.
- Heat the reaction mixture to 90 °C and stir. Monitor the reaction for completion using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the mixture and perform an extraction using dichloromethane and water.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Concentrate the organic layer under reduced pressure.

- Purify the resulting crude product by silica gel column chromatography followed by recrystallization to yield the final product.[1]

A typical yield for this reaction is approximately 65%. [1]

[Click to download full resolution via product page](#)**Caption:** Synthetic workflow for **4-Chloro-2,6-diphenylpyrimidine**.

While specific, detailed spectra for **4-Chloro-2,6-diphenylpyrimidine** are not widely published, characterization would rely on standard spectroscopic methods. The expected features are outlined below.

Table 3: Expected Spectroscopic Features

Technique	Expected Features
<sup>1</sup> H NMR	Signals in the aromatic region (approx. 7.4-8.5 ppm) corresponding to the protons on the two phenyl rings and the single proton on the pyrimidine ring.
<sup>13</sup> C NMR	Resonances for the aromatic carbons of the phenyl and pyrimidine rings. Key signals would include those for the carbon atoms attached to the chlorine and nitrogen atoms.
IR Spectroscopy	Characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (approx. 1400-1600 cm <sup>-1</sup> ), and C-H stretching of the aromatic rings (approx. 3000-3100 cm <sup>-1</sup> ). <sup>[5]</sup>

| Mass Spectrometry (MS)| A molecular ion peak ( $M^+$ ) corresponding to the molecular weight (266.72 g/mol), exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for  $M^+$  and  $M+2^+$  peaks) due to the presence of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes. |

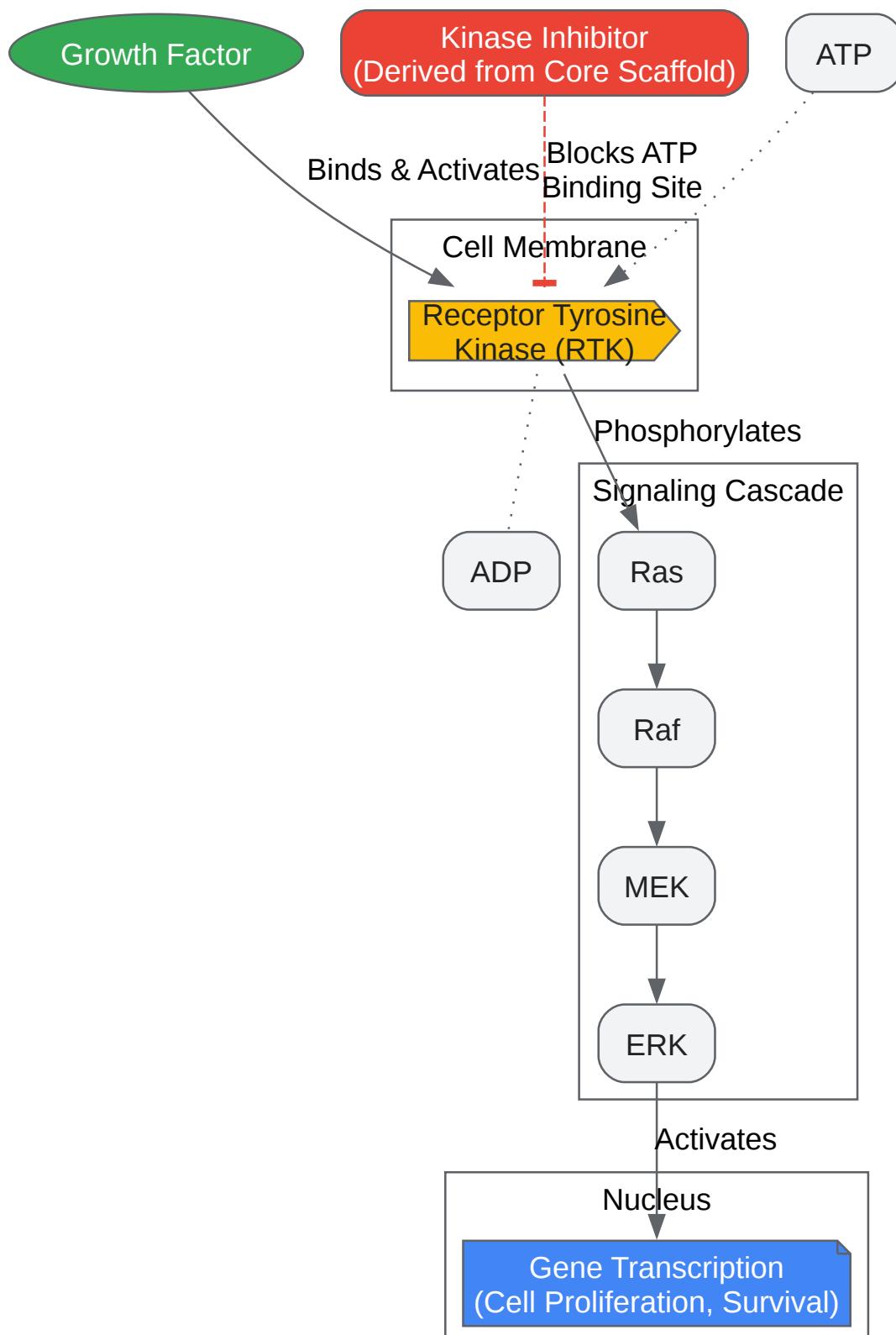
## Applications in Drug Discovery and Medicinal Chemistry

**4-Chloro-2,6-diphenylpyrimidine** is a crucial intermediate in the synthesis of pharmaceuticals, most notably in the development of kinase inhibitors for cancer therapy.<sup>[2]</sup>

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilino-pyrimidine scaffold, which can be readily synthesized from **4-Chloro-2,6-diphenylpyrimidine** via nucleophilic substitution with a substituted aniline,

is a well-established pharmacophore known to bind to the ATP-binding site of many kinases.[\[6\]](#) By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.

Derivatives of the broader 4,6-diphenylpyrimidine class have also been investigated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), showing potential for the treatment of Alzheimer's disease.[\[7\]](#)



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**Caption:** Conceptual kinase inhibition signaling pathway.

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